molecular formula C14H17FN4O3S2 B2521751 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097863-28-8

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2521751
CAS No.: 2097863-28-8
M. Wt: 372.43
InChI Key: BIBUXTZYNXLXRD-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a thiadiazole group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the thiadiazole group: This step might involve the cyclization of appropriate precursors such as thiosemicarbazides with nitriles.

    Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thiadiazole ring to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
  • 1-(4-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Uniqueness

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both the ethoxy and fluorine substituents on the benzenesulfonyl group, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s lipophilicity, electronic properties, and overall stability.

Properties

IUPAC Name

3-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S2/c1-2-22-13-4-3-11(9-12(13)15)24(20,21)19-7-5-18(6-8-19)14-10-16-23-17-14/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUXTZYNXLXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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